molecular formula C17H25NO5S2 B2848960 3-(Cyclohexylsulfonyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)azetidine CAS No. 1448128-84-4

3-(Cyclohexylsulfonyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)azetidine

Cat. No. B2848960
CAS RN: 1448128-84-4
M. Wt: 387.51
InChI Key: GSLABJRGANOBJW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with two sulfonyl groups attached to an azetidine ring and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. Attached to this ring would be a cyclohexylsulfonyl group and a (2-methoxy-5-methylphenyl)sulfonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the sulfonyl groups and the azetidine ring. The sulfonyl groups could potentially undergo substitution reactions, while the azetidine ring might participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups could impart polarity to the molecule, while the azetidine ring could influence its reactivity .

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. It could potentially have biological activity, depending on the context .

Future Directions

The study and application of this compound would depend on its properties and potential activity. It could be of interest in various fields, including medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-cyclohexylsulfonyl-1-(2-methoxy-5-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S2/c1-13-8-9-16(23-2)17(10-13)25(21,22)18-11-15(12-18)24(19,20)14-6-4-3-5-7-14/h8-10,14-15H,3-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLABJRGANOBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylsulfonyl)-1-((2-methoxy-5-methylphenyl)sulfonyl)azetidine

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